3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione

Catalog No.
S8026484
CAS No.
M.F
C10H4Cl3NO2
M. Wt
276.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dio...

Product Name

3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione

IUPAC Name

3,4-dichloro-1-(2-chlorophenyl)pyrrole-2,5-dione

Molecular Formula

C10H4Cl3NO2

Molecular Weight

276.5 g/mol

InChI

InChI=1S/C10H4Cl3NO2/c11-5-3-1-2-4-6(5)14-9(15)7(12)8(13)10(14)16/h1-4H

InChI Key

HMABFSHJGPPYEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Cl

3,4-Dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique pyrrole structure and the presence of multiple chlorine substituents. With a molecular formula of C10H4Cl3NO2 and a molecular weight of 276.5 g/mol, this compound exhibits significant chemical and biological properties that make it a subject of interest in medicinal chemistry and synthetic organic chemistry. The structure features a pyrrole ring with two chlorine atoms at the 3 and 4 positions and a chlorophenyl group attached to the nitrogen atom of the pyrrole.

The synthesis of 3,4-dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction between an appropriate aniline derivative and dichloromaleic anhydride. The reaction mechanism generally follows a nucleophilic attack on the carbonyl group of the anhydride, leading to the formation of the pyrrole structure through cyclization and subsequent elimination of water .

Notably, microwave-assisted synthesis has been employed to enhance yields and reduce reaction times. For instance, using acetic acid as a solvent, yields can reach up to 70.21% within 20 minutes of heating . This method showcases the efficiency of modern synthetic techniques in producing complex organic compounds.

Research indicates that derivatives of 3,4-dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione exhibit promising biological activities, particularly as potential anticancer agents. Studies have shown that modifications to this compound can lead to significant inhibition of cancer cell growth. For example, certain derivatives have demonstrated the ability to interact with ATP-binding domains in growth factor receptors such as EGFR (epidermal growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor), suggesting a mechanism for their anticancer activity .

The synthesis methods for 3,4-dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione include:

  • Conventional Heating: Traditional methods involve refluxing dichloromaleic anhydride with an appropriate aniline derivative in solvents like acetic acid.
  • Microwave-Assisted Synthesis: This method significantly reduces reaction times and improves yields. The process typically involves heating the reactants in a microwave reactor under controlled conditions .
  • Refluxing in Solvent Mixtures: Various solvent systems can be employed to optimize yield and purity, with ethanol being noted for its effectiveness in some studies .

The primary applications of 3,4-dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione are found in medicinal chemistry as potential therapeutic agents against cancer. Its derivatives are being explored for their ability to inhibit key enzymes involved in tumor growth and metastasis. Additionally, this compound may find utility in materials science due to its unique electronic properties stemming from its chlorinated aromatic structure.

Interaction studies have focused on the ability of 3,4-dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione and its derivatives to bind with specific biological targets such as receptors involved in cell signaling pathways. Molecular docking studies have indicated that these compounds can form stable complexes with ATP-binding sites on receptors like EGFR and VEGFR2, which are crucial for cancer cell proliferation . Furthermore, investigations into their interaction with lipid bilayers suggest potential implications for drug delivery systems.

Several compounds share structural similarities with 3,4-dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
3,4-Dichloro-1-(4-acetylphenyl)-1H-pyrrole-2,5-dioneAcetyl group at para positionAnticancer activity
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAmino group at position 4Tyrosine kinase inhibition
3-Chloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dioneFluorine substituent instead of chlorinePotential antibacterial properties
3-Bromo-1-(2-methylphenyl)-1H-pyrrole-2,5-dioneBromine substituentAntimicrobial activity

The unique combination of chlorine substituents and the specific chlorophenyl attachment in 3,4-dichloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione distinguishes it from these similar compounds, potentially influencing its reactivity and biological interactions.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

274.930761 g/mol

Monoisotopic Mass

274.930761 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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